Hydroxylubimin

Description

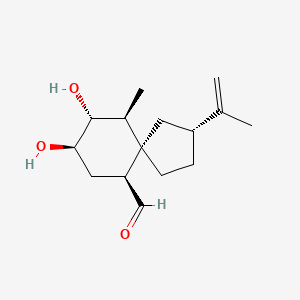

Structure

2D Structure

3D Structure

Properties

CAS No. |

55784-90-2 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3R,5S,6S,7R,8R,10S)-7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

InChI |

InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3/t10-,11-,12-,13-,14-,15+/m1/s1 |

InChI Key |

YIGYYGXJIDAEOF-OJVARPOJSA-N |

SMILES |

CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O)O |

Canonical SMILES |

CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hydroxylubimin |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Analysis of Hydroxylubimin

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods provide crucial data for determining the connectivity of atoms and their spatial arrangement within the hydroxylubimin molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a powerful tool for the structural and stereochemical analysis of organic compounds, including this compound and its derivatives. researchgate.netrsc.orgplos.org

¹³C NMR spectroscopy has been instrumental in tracing the biosynthetic origins of this compound. Studies involving the incorporation of ¹³C-labeled precursors, such as [1,2-¹³C]acetate, into Datura stramonium have shown specific labeling patterns in the resulting this compound molecule. researchgate.netrsc.orgrsc.org These patterns, revealed by ¹³C NMR, establish the mevalonate (B85504) origin of this compound and provide insights into the sequence of biosynthetic steps. researchgate.netrsc.orgrsc.org For example, the analysis of ¹³C-labeling patterns in stress metabolites like lubimin (B1675347) and this compound after feeding with [1,2-¹³C₂]acetate has been presented, supporting proposed biosynthetic pathways. cdnsciencepub.com

¹H NMR spectroscopy is extensively used for determining the stereochemistry of this compound and related vetispirane sesquiterpenoids. researchgate.netrsc.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and splitting patterns of proton signals, researchers can deduce the relative configurations of chiral centers and the conformation of the molecule. researchgate.netrsc.orgrsc.org Studies have specifically investigated the stereochemistry at positions like C-2 and C-10 in this compound and its derivatives using ¹H NMR, providing definitive spectroscopic assignments for various compounds, including parent structures and acetylated or oxidized forms. researchgate.netrsc.org

13C NMR Applications in Biosynthetic Pathway Tracing

Conformational Analysis and Molecular Architecture

Conformational analysis, often supported by spectroscopic data and X-ray crystallography, describes the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. cdnsciencepub.comwikipedia.org The X-ray crystallographic analysis of this compound has provided detailed insights into its preferred conformation in the solid state. cdnsciencepub.comcdnsciencepub.com The six-membered ring of this compound adopts a chair conformation with substituents in equatorial positions. cdnsciencepub.comcdnsciencepub.com The five-membered ring, linked by a spiro junction, exists in a half-chair conformation, with the isopropenyl substituent also in an equatorial position and trans to the methyl-bearing carbon on the six-membered ring. cdnsciencepub.comcdnsciencepub.com Analysis of non-bonded intramolecular contacts from crystallographic data helps explain the preferred orientations of flexible groups like the aldehyde and isopropenyl substituents. cdnsciencepub.com

Detailed Research Findings on Structure and Conformation:

Research findings on the structure and conformation of this compound highlight the power of combining different techniques. For instance, the X-ray structure analysis not only defined the absolute stereochemistry but also revealed details about the ring conformations and the orientation of substituents. cdnsciencepub.comcdnsciencepub.com This structural information is crucial for understanding the compound's biological activity and its role as a phytoalexin. cdnsciencepub.com

| Structural Feature | Description (Based on X-ray Crystallography) | Source |

| Six-membered ring conformation | Chair | cdnsciencepub.comcdnsciencepub.com |

| Five-membered ring conformation | Half-chair | cdnsciencepub.comcdnsciencepub.com |

| Substituent orientation on six-membered ring | Equatorial | cdnsciencepub.comcdnsciencepub.com |

| Isopropenyl substituent position | Equatorial on five-membered ring | cdnsciencepub.comcdnsciencepub.com |

| Relationship between isopropenyl and methyl groups | trans | cdnsciencepub.comcdnsciencepub.com |

This table summarizes key conformational details determined by X-ray crystallography. Further conformational insights can be gained from analyzing coupling constants in ¹H NMR spectra, which provide information about dihedral angles. researchgate.netrsc.org

Data Table: ¹³C NMR Chemical Shifts (Illustrative Example)

While specific, comprehensive ¹³C NMR data tables for this compound across various studies were not fully extracted, the application of ¹³C NMR in biosynthetic studies provides characteristic labeling patterns. An illustrative representation of how such data might be presented based on research findings could focus on the carbons derived from specific positions of a labeled precursor like [1,2-¹³C]acetate. researchgate.netrsc.orgrsc.orgcdnsciencepub.com

| Carbon Position in this compound | Origin from [1,2-¹³C]acetate | Observation by ¹³C NMR |

| C-X | C-1 of acetate (B1210297) | Enhanced signal intensity due to ¹³C incorporation |

| C-Y | C-2 of acetate | Enhanced signal intensity due to ¹³C incorporation |

| C-Z | Coupled with C-Y (¹³C-¹³C coupling) | Characteristic splitting pattern in ¹³C NMR |

Note: The specific carbon positions (C-X, C-Y, C-Z) would depend on the detailed biosynthetic pathway and the resulting labeling pattern, as determined by experimental data. researchgate.netrsc.orgrsc.orgcdnsciencepub.com

The use of spectroscopic methods, particularly ¹³C and ¹H NMR, in conjunction with X-ray crystallography, has been fundamental in establishing the complete structure and stereochemistry of this compound, providing a solid foundation for understanding its chemical behavior and biological function. researchgate.netcdnsciencepub.comresearchgate.netrsc.orgplos.orgrsc.orgrsc.orgcdnsciencepub.comrsc.orgresearchgate.netcdnsciencepub.comwikipedia.orgnih.gov

Biosynthetic Pathways and Enzymology of Hydroxylubimin

Precursor Utilization and Isoprenoid Pathway Integration

The building blocks for sesquiterpenoids like hydroxylubimin are derived from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comnih.govoup.com In plants, these C5 units are primarily generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govacs.org Sesquiterpenes are typically synthesized in the cytosol and utilize IPP and DMAPP produced by the MVA pathway. nih.govacs.org

Mevalonate Pathway as the Origin of Sesquiterpenoids

The mevalonate pathway, localized in the cytosol of eukaryotic cells, is the primary source of IPP and DMAPP for sesquiterpene biosynthesis. numberanalytics.comnih.govoup.comacs.orgscielo.br This pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br A series of enzymatic steps then convert HMG-CoA into mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP and DMAPP. scielo.brresearchgate.net These activated C5 units are the fundamental building blocks for all isoprenoids, including the C15 backbone of sesquiterpenes. numberanalytics.comnih.govscielo.brtaylorandfrancis.com

Farnesyl Pyrophosphate (FPP) as a Branch Point Precursor

Farnesyl pyrophosphate (FPP) is a crucial 15-carbon intermediate formed by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). numberanalytics.comnih.govtaylorandfrancis.comwikipedia.orgbibliotekanauki.pl FPP stands at a significant branch point in isoprenoid metabolism. pnas.orgresearchgate.netnih.govwikipedia.org While it serves as the direct precursor for sesquiterpenes, FPP is also channeled into the biosynthesis of other essential compounds, including triterpenes, sterols (via squalene), ubiquinones, and dolichols. brainkart.comtaylorandfrancis.comwikipedia.orgbibliotekanauki.plnih.govwikipedia.orgresearchgate.net The activity of enzymes like squalene (B77637) synthase, which commits FPP to sterol biosynthesis, can influence the flux of FPP towards different metabolic branches. researchgate.netwikipedia.org

Key Enzymatic Transformations in this compound Biosynthesis

The conversion of the linear FPP molecule into the characteristic bicyclic structure of this compound involves several key enzymatic steps, including cyclization, hydroxylation, and oxidation. nih.govacs.orgresearchgate.netwikipedia.orgresearchgate.netnih.govwikipedia.org

Sesquiterpene Synthases in Initial Cyclization Steps

The initial and often rate-limiting step in sesquiterpene biosynthesis is the cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs). brainkart.comnumberanalytics.comasm.orgbioinformatics.nlnih.gov These enzymes bind FPP and facilitate the removal of the pyrophosphate group, generating a highly reactive allylic carbocation. asm.orgbioinformatics.nlnih.govpnas.org This carbocation then undergoes a series of intricate cyclization and rearrangement reactions within the enzyme's active site, ultimately leading to the formation of various sesquiterpene skeletons. brainkart.combioinformatics.nlnih.govpnas.orgacs.org The specific STS involved dictates the type of cyclic product formed from FPP. bioinformatics.nlpnas.org While the precise sesquiterpene synthase responsible for the initial cyclization leading to the lubimin (B1675347)/hydroxylubimin scaffold is not explicitly detailed in the provided snippets, the general mechanism involves metal-mediated pyrophosphate removal and subsequent carbocation-initiated cyclization. bioinformatics.nlpnas.org

Hydroxylation and Oxidation Reactions

Following the initial cyclization, further enzymatic modifications, including hydroxylation and oxidation, are required to convert intermediate sesquiterpenes into this compound. nih.govacs.orgresearchgate.netresearchgate.net Hydroxylation involves the introduction of a hydroxyl (-OH) group into the molecule, typically catalyzed by hydroxylases, which are often cytochrome P450 enzymes. brenda-enzymes.orgwikipedia.orgnih.govreddit.com Oxidation reactions can involve the addition of oxygen or removal of hydrogen atoms, leading to various functional group transformations. labce.com Studies on the biosynthesis of sesquiterpenoid phytoalexins in potato and Datura stramonium have shown that lubimin is a precursor to this compound. researchgate.netresearchgate.net This conversion likely involves a hydroxylation step. brenda-enzymes.org Elicitation with various agents can influence the production of lubimin and this compound, suggesting the involvement of regulated enzymatic steps in their formation. researchgate.netscribd.comresearchgate.net

The biosynthesis of sesquiterpenes often involves intricate carbocation rearrangements, including hydride shifts, which are crucial for shaping the final stereochemistry and skeletal structure of the product. zenodo.orgnih.govmdpi.comresearchgate.net Studies on the biosynthesis of related sesquiterpenoid phytoalexins in potato, including lubimin and rishitin (B106575), have provided evidence for hydrogen (hydride) migrations. researchgate.net Specifically, investigations using isotopically labeled precursors have confirmed the occurrence of hydride shifts during the conversion of precursors to lubimin and 3-hydroxylubimin. researchgate.net These shifts are often stereospecific, meaning they occur in a defined spatial orientation, dictated by the enzyme's active site, contributing to the specific stereochemistry of the resulting sesquiterpene. zenodo.orgnih.govmdpi.com The stereochemical course of these hydride shifts can be investigated using stereospecifically labeled precursors. nih.gov

Biosynthetic Interrelationships with Related Phytoalexins

The biosynthesis of this compound is closely connected to the pathways leading to other vetispirane-type sesquiterpenoids found in Solanaceae plants. These compounds share a common precursor and several early enzymatic steps, with divergence occurring at later stages through the action of specific cyclases and oxygenases.

Position of this compound in Rishitin and Lubimin Biosynthetic Networks

This compound occupies a position within the complex biosynthetic network that produces the potato phytoalexins lubimin and rishitin. The generally accepted pathway for the biosynthesis of these compounds begins with the cyclization of farnesyl pyrophosphate (FPP) wikipedia.orgmcw.edumetabolomicsworkbench.org. This initial cyclization step is catalyzed by a sesquiterpene cyclase, specifically a vetispiradiene synthase, which leads to the formation of vetispiradiene nih.govlipidmaps.org.

Following the formation of vetispiradiene, a series of oxidation steps, primarily catalyzed by cytochrome P450 enzymes, leads to the various oxygenated vetispirane phytoalexins. While the precise sequence and enzymatic steps leading to this compound are still subjects of research, studies using radioisotope-labeled precursors have provided significant insights. Lubimin and 3-hydroxylubimin (this compound) have been identified as precursors of rishitin wikipedia.orgrsc.orgresearchgate.net.

Evidence suggests a pathway where vetispiradiene is converted to solavetivone (B1203128), which is then transformed into lubimin. Lubimin is subsequently metabolized into oxylubimin, and then into rishitin rsc.org. This compound (often referred to as 3-hydroxylubimin in the context of rishitin biosynthesis) is also considered an intermediate in this pathway, likely formed through the hydroxylation of lubimin wikipedia.orgresearchgate.netbrenda-enzymes.org. This indicates a close relationship where this compound is either a direct precursor to rishitin or lies on a parallel route from lubimin to rishitin.

The interconversion and sequential formation of these compounds highlight a branching and interconnected network rather than a simple linear pathway. The accumulation of lubimin and rishitin in potato tuber tissue in response to elicitors further supports their relatedness in the plant's defense response scispace.com.

An interactive data table illustrating the proposed biosynthetic sequence from FPP to rishitin, including this compound, is shown below:

| Step | Precursor | Enzyme Class | Product |

| 1 | Farnesyl pyrophosphate | Sesquiterpene Cyclase | Vetispiradiene |

| 2 | Vetispiradiene | Cytochrome P450 | Solavetivone |

| 3 | Solavetivone | Unknown | Lubimin |

| 4 | Lubimin | Cytochrome P450 | This compound |

| 5 | Lubimin or this compound | Unknown | Oxylubimin |

| 6 | Oxylubimin | Unknown | Rishitin |

Note: This table represents a proposed pathway based on available research, and some enzymatic steps are not yet fully characterized.

Comparative Biosynthesis with Other Vetispirane Sesquiterpenoids

The biosynthesis of this compound and related vetispiranes in Solanaceae shares initial steps with the pathways producing other sesquiterpenoids in this plant family and beyond. The common starting point is the cyclization of FPP, catalyzed by various sesquiterpene synthases, leading to diverse sesquiterpene skeletons ctdbase.orgwur.nlnih.gov. In the case of vetispiranes, the characteristic spiro[4.5]decane skeleton is formed by a specific vetispiradiene synthase nih.govlipidmaps.org.

While the initial cyclization to the vetispirane skeleton is a common theme, the subsequent oxidation patterns differentiate the various vetispirane phytoalexins. Cytochrome P450 enzymes play crucial roles in these downstream modifications, introducing hydroxyl, carbonyl, and aldehyde groups at specific positions on the vetispirane skeleton nih.govthegoodscentscompany.comnih.gov. For instance, the pathway leading to capsidiol, another vetispirane phytoalexin found in Nicotiana species, also originates from FPP and involves cyclization followed by hydroxylation steps catalyzed by P450 enzymes, but the specific cyclases and oxygenases differ from those involved in lubimin and rishitin biosynthesis nih.gov.

The diversity in vetispirane structures arises from the action of different sesquiterpene cyclases that generate distinct hydrocarbon scaffolds from FPP, followed by the activity of various regio- and stereoselective cytochrome P450 enzymes that introduce functional groups at specific positions. The study of these comparative pathways provides insights into the evolution of metabolic diversity in plants and the enzymatic machinery responsible for the production of a wide array of defense compounds.

Regulation of Hydroxylubimin Accumulation in Plant Systems

Elicitation Mechanisms of Phytoalexin Production

Elicitation is the induction or enhancement of secondary metabolite production, such as phytoalexins like hydroxylubimin, in plants by the application of small quantities of elicitors researchtrend.netplantarchives.org. These elicitors can originate from biological sources (biotic elicitors) or non-biological sources (abiotic elicitors) researchtrend.netplantarchives.org. Elicitation triggers stress responses in plants, leading to the increased synthesis and accumulation of defensive compounds plantarchives.orgresearchgate.netmdpi.com. The effectiveness of elicitation is influenced by factors such as the type and concentration of the elicitor, the duration of exposure, the plant species or cell line, and the culture conditions researchgate.netmdpi.com. Elicitors act as signal molecules, initiating a cascade of reactions that lead to the expression of regulatory genes involved in the biosynthesis and accumulation of secondary metabolites researchtrend.netmdpi.com.

Biotic Elicitors and Host-Pathogen Interactions

Biotic elicitors are substances of biological origin, including those derived from microorganisms (like fungi and bacteria) and components of plant cell walls researchtrend.netplantarchives.org. These elicitors play a significant role in triggering plant defense responses during host-pathogen interactions mdpi.comresearchtrend.netlipidmaps.orgnih.govctdbase.orgresearchgate.netresearchgate.net. The mechanism often involves the binding of the elicitor to a receptor on the plant cell plasma membrane, initiating a series of biochemical reactions and signal transduction pathways researchtrend.netmdpi.com.

Fungal Cell Wall Components and Metabolites as Inducers

Fungal cell walls are complex structures containing components such as chitin, glucans (β-1,3- and β-1,6-glucans), and mannoproteins nih.govnih.govresearchgate.net. These components, or fragments derived from their degradation, can act as potent biotic elicitors of phytoalexin production in plants researchtrend.netlipidmaps.orgnih.gov. For example, studies have shown that fungal cell wall extracts or specific polysaccharides can stimulate the biosynthesis of secondary metabolites involved in plant defense researchtrend.netresearchgate.net. The degradation of fungal cell wall components by plant hydrolases can expose these eliciting molecules researchtrend.net.

Ergosterol (B1671047) as a Microbial-Associated Molecular Pattern (MAMP)

Ergosterol, a sterol found in fungal cell membranes, is recognized as a microbial-associated molecular pattern (MAMP) by plants nih.gov. Perception of ergosterol by plant cells can trigger defense responses, including the induction of terpenoid metabolites such as phytoalexins researchgate.netnih.gov. Research in tobacco cells, for instance, has demonstrated that ergosterol treatment induces changes in the intracellular metabolome, leading to the production of antimicrobial compounds like the bicyclic sesquiterpenoid phytoalexins, including lubimin (B1675347) and this compound precursors nih.gov. The observed metabolic changes are correlated with the activation of defense-related pathways nih.gov.

Abiotic Elicitors and Environmental Stress Responses

Abiotic elicitors are substances or conditions of non-biological origin that can induce secondary metabolite production in plants researchtrend.netplantarchives.org. These include physical factors like UV radiation, temperature changes, salinity, and drought, as well as chemical factors such as metal ions and signaling molecules researchtrend.netresearchgate.netmdpi.comnih.gov. Abiotic stress can trigger the synthesis of secondary metabolites as part of the plant's adaptation and defense mechanisms against unfavorable environmental conditions researchgate.netnih.gov.

Metal Ion Induction (e.g., Copper, Cadmium, Aluminum)

Exposure to certain metal ions can act as abiotic elicitors, inducing the accumulation of sesquiterpenoid phytoalexins like lubimin and this compound in plant systems wikipedia.orgresearchgate.netresearchgate.netnih.govnih.govfrontiersin.orgreddit.com. Studies on Datura stramonium root cultures, for example, have shown that treatment with copper (Cu²⁺) and cadmium (Cd²⁺) salts at approximately 1mM concentrations can induce the rapid accumulation of high levels of sesquiterpenoid defensive compounds, including 3-hydroxylubimin researchgate.netnih.gov. These compounds were undetectable in untreated cultures nih.gov. Heavy metal stress can trigger oxidative stress, which in turn stimulates signaling pathways leading to the production of bioactive compounds researchgate.net. While high levels of heavy metals can sometimes suppress secondary metabolite production, in many cases, their presence can stimulate the synthesis of these compounds researchgate.netresearchgate.net.

Here is a data table summarizing the effect of metal ion elicitation on this compound and lubimin accumulation in Datura stramonium root cultures:

| Elicitor | Concentration | Effect on this compound Accumulation | Effect on Lubimin Accumulation | Reference |

| Copper (Cu²⁺) | ~1mM | Rapid accumulation of high levels | Rapid accumulation of high levels | researchgate.netnih.gov |

| Cadmium (Cd²⁺) | ~1mM | Rapid accumulation of high levels | Rapid accumulation of high levels | researchgate.netnih.gov |

| Untreated Control | - | Undetectable | Undetectable | nih.gov |

Jasmonates and Related Signaling Molecules

Jasmonates, including jasmonic acid (JA) and its derivatives (such as methyl jasmonate and jasmonoyl-L-isoleucine), are a class of plant hormones that play crucial roles in regulating plant responses to various stresses, including pathogen attack and wounding researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com. They are considered important signaling molecules in the induction of defense pathways and the biosynthesis of secondary metabolites, including phytoalexins mdpi.comresearchgate.netresearchgate.netfrontiersin.orgthieme-connect.com. Studies have indicated that jasmonates can induce the accumulation of sesquiterpenoid phytoalexins thieme-connect.comresearchgate.net. The jasmonate signaling pathway involves the perception of bioactive jasmonates by the COI1 protein, leading to the degradation of repressor proteins and the activation of defense gene expression nih.govmdpi.com. Jasmonates contribute to plant tolerance to toxic heavy metals and metalloids, and their endogenous levels can increase rapidly upon exposure to these stressors researchgate.netfrontiersin.org.

Stress Simulation Methodologies in Plant Systems

The induction of phytoalexin biosynthesis, including that of this compound, is typically triggered by various stress factors. These can include pathogen-associated molecular patterns (PAMPs) and effectors from microorganisms, as well as certain abiotic stresses. yorku.caresearchgate.net Stress simulation methodologies in plant systems aim to mimic these natural elicitors to study and enhance phytoalexin production.

Common approaches for simulating stress to induce defense responses and secondary metabolite accumulation include exposure to various elicitors. While specific methodologies for this compound induction are often linked to studies on related sesquiterpene phytoalexins, general stress simulation methods involve the use of fungal or bacterial components, heavy metal salts, or even mechanical wounding. For instance, studies on Datura stramonium have shown the accumulation of lubimin and 3-hydroxylubimin when treated with cadmium salts. nih.govresearchgate.net The outcome of plant-pathogen interactions, which leads to biotic stress, can be monitored using techniques that assess reactive oxygen species (ROS) generation, callose deposition, cell death, and electrolyte leakage. nih.gov Abiotic stresses like chilling injury can be evaluated using methods such as chlorophyll (B73375) fluorescence technology. frontiersin.org Modeling approaches are also employed to simulate plant responses to stresses like flooding, which can impact various physiological processes. frontiersin.org

Cellular and Molecular Signaling Pathways in Elicited Plants

The accumulation of phytoalexins like this compound in elicited plants is governed by complex cellular and molecular signaling pathways. These pathways are initiated by the recognition of stress signals, leading to a cascade of events that ultimately activate the biosynthesis of defense compounds. researchgate.netontosight.ai Key players in these signaling networks include mitogen-activated protein kinase (MAPK) cascades, transcription factors, and hormone signaling pathways. researchgate.netontosight.aimdpi.com

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in Signaling

Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), play a dual role in plants, acting as both byproducts of stress and crucial signaling molecules. mdpi.comfrontiersin.org Elevated levels of ROS are often observed under stress conditions, including heavy metal exposure like cadmium stress. mdpi.com ROS are involved in modulating MAPK- and transcription factor-dependent signal transduction, which is critical for plants to cope with environmental stresses. nih.gov ROS signaling is integrated with phytohormone signaling networks to regulate plant development and stress responses. frontiersin.org Singlet oxygen, another type of ROS, has been shown to act as a signal that activates several stress-response pathways in Arabidopsis. nih.gov While the direct role of RNS in this compound signaling is less explicitly detailed in the provided results, ROS are clearly significant components of the defense signaling network that can lead to phytoalexin accumulation.

Phytohormone Involvement (e.g., Jasmonic Acid Pathway)

Phytohormones are essential regulators of plant growth, development, and responses to environmental changes, including stress. nih.govmaxapress.com Several phytohormones, such as jasmonic acid (JA), salicylic (B10762653) acid (SA), abscisic acid (ABA), ethylene (B1197577) (ET), auxins, and brassinosteroids (BRs), are involved in regulating secondary metabolite biosynthesis and plant defense. mdpi.comnih.govmaxapress.comicar-crida.res.in

The jasmonic acid (JA) pathway is a well-established signaling route involved in plant defense responses, particularly against necrotrophic pathogens and herbivores. ontosight.aiicar-crida.res.in JA and SA pathways often interact, sometimes antagonistically, to regulate defense responses, including phytoalexin metabolism. ontosight.aimdpi.comnih.gov While the accumulation of some phytoalexins, like camalexin (B168466) in Arabidopsis, can be dependent on or independent of JA signaling depending on the pathogen, JA is recognized as a key modulator of defense gene expression and secondary metabolite production. mdpi.comicar-crida.res.in Rhizospheric and endophytic microorganisms can influence plant hormone levels, thereby regulating secondary metabolite accumulation. maxapress.com Auxins and ABA generally appear to negatively regulate phytoalexin production, while cytokinin overexpression has been linked to increased resistance and up-regulated phytoalexin synthesis in some plants. mdpi.com

Organ-Specific and Developmental Regulation of Accumulation

The accumulation of secondary metabolites, including phytoalexins, can vary depending on the specific plant organ and the developmental stage. nih.govthieme-connect.com This organ-specific and developmental regulation reflects the intricate control of biosynthetic pathways within the plant. For many secondary metabolites, production is often associated with differentiated tissues or organs. thieme-connect.comsinica.edu.twfao.org

Production in Root Cultures and Plant Tissue Culture Systems

Plant tissue culture systems, including callus cultures, cell suspension cultures, and hairy root cultures, have been explored as alternative methods for producing valuable secondary metabolites. thieme-connect.comsinica.edu.twmdpi.comnih.gov These in vitro systems offer advantages such as production under controlled conditions, independence from climate and soil, and freedom from microbes and insects. sinica.edu.tw

Ecological and Biological Functions of Hydroxylubimin

Role as a Phytoalexin in Plant Defense Mechanisms

Hydroxylubimin functions as a phytoalexin, a type of antimicrobial compound produced by plants as part of their defense system against attacking organisms. ebi.ac.uknih.govmdpi.comwikipedia.org Phytoalexins can inhibit the growth and reproduction of pathogens through various mechanisms, including disrupting cell membranes or interfering with metabolic processes. researchgate.netwikipedia.org The importance of phytoalexins in plant defense is highlighted by the increased susceptibility of plant tissues to infection when their biosynthesis is inhibited. wikipedia.org

Defense against Fungal Pathogens in Solanaceae

Plants in the Solanaceae family, which includes economically important crops like potato and tomato, produce this compound and related sesquiterpenoid phytoalexins as a defense response to fungal infections. rsc.orgwikipedia.orgglobalauthorid.com The accumulation of these compounds occurs rapidly at the site of pathogen infection. mdpi.comwikipedia.org

Specificity in Plant-Pathogen Interactions (e.g., Phytophthora infestans, Alternaria solani, Monilinia fructicola)

This compound, along with other sesquiterpenoid phytoalexins like lubimin (B1675347) and rishitin (B106575), is involved in the defense response of Solanaceae against various fungal pathogens. rsc.orgwikipedia.orgcolab.ws

Phytophthora infestans: This oomycete is the causal agent of late blight, a devastating disease in potato and tomato. plos.orgslu.se While jasmonates have been shown to induce protection against P. infestans in potato and tomato, they did not induce phytoalexin synthesis in these plants in one study. apsnet.org However, other research indicates that highly aggressive genotypes of P. infestans can suppress potato defense mechanisms, including the accumulation of rishitin. researchgate.net The interaction between P. infestans and host defense involves complex molecular crosstalk and the modulation of defense-related genes. researchgate.netnih.gov

Alternaria solani: This fungus causes early blight in tomato and other Solanaceae. mdpi.comnih.gov Studies on tomato defense against A. solani have focused on the role of other compounds like benzoic acid and its derivatives, which induce salicylic (B10762653) acid biosynthesis and antioxidant defense machinery. mdpi.com While this compound's direct role against A. solani is not explicitly detailed in the provided context, sesquiterpenoid phytoalexins are generally involved in defense against fungal pathogens in Solanaceae. globalauthorid.com

Monilinia fructicola: This fungus is a major cause of brown rot in stone fruits. mdpi.comunivpm.itagriculturejournals.cz Research on controlling M. fructicola has explored the use of beneficial microorganisms and their antifungal substances. mdpi.comapsnet.orgnih.gov While studies mention the effectiveness of Bacillus strains and compounds like eucalyptol (B1671775) against M. fructicola, the direct involvement of this compound in the plant's defense against this specific pathogen is not detailed in the provided information. mdpi.comapsnet.orgnih.gov

Contribution to Induced Resistance Phenotypes

Induced resistance is a state of enhanced plant defense against subsequent pathogen attack. scielo.brfrontiersin.org Phytoalexins, including this compound, contribute to this induced resistance phenotype. nih.govmdpi.comresearchgate.net The accumulation of phytoalexins is part of the plant's rapid defense response upon recognition of a pathogen or elicitors. nih.govmdpi.comwikipedia.org This induced defense involves a range of biochemical changes. scielo.br

Inter-organismal Interactions Beyond Pathogenesis

Role in Plant Stress Adaptation (e.g., Heavy Metal Stress)

Plants employ various strategies to cope with heavy metal stress, including the synthesis of chelating compounds and the activation of antioxidant defense systems. nih.govmdpi.com While proline and soluble sugars are known to accumulate under heavy metal stress and contribute to osmotic balance and tolerance, the direct role of this compound in heavy metal stress adaptation is less explored in the provided context. nih.govmdpi.com One search result mentions that the expression of 3-hydroxylubimin was mostly down-regulated by heavy metal interactions with plant nutrients in salinized tomato plants. unina.it This suggests a complex interplay between heavy metal stress and the biosynthesis of certain defense compounds like this compound.

Microbial Metabolism and Detoxification of Hydroxylubimin

Fungal Biotransformation of Hydroxylubimin

Fungi possess enzymatic machinery capable of metabolizing plant defense compounds like this compound, rendering them less toxic or inactive. This biotransformation is a crucial aspect of fungal virulence, allowing pathogens to tolerate and proliferate within the plant host.

Identification of Fungal Metabolites

Studies have identified specific fungal metabolites derived from the biotransformation of this compound. Penicillium chrysogenum, a fungal species, has been shown to metabolize 3-hydroxylubimin. This metabolic process yields 3-hydroxy-15-dihydrolubimin. nih.gov This transformation has been observed both in pure cultures of P. chrysogenum and within the fruit cavities of Datura stramonium inoculated with spores of this fungus. nih.gov

Similarly, Penicillium chrysogenum also metabolizes lubimin (B1675347), a related phytoalexin, to 15-dihydrolubimin. nih.gov 15-dihydrolubimin has also been found to accumulate in significant amounts in potato tubers infected by Glomerella cingulata and certain other fungi, as well as in pure cultures of these fungi supplemented with lubimin, indicating it is primarily a product of fungal reduction of lubimin. Another fungus, Alternaria solani, interacting with potato tubers, has also been associated with the production of 15-dihydrolubimin as a reduction product of 2-epilubimin.

The identification of these metabolites highlights specific fungal capabilities in altering the structure of plant defense compounds.

| Fungal Species | Substrate | Metabolite(s) | Context |

| Penicillium chrysogenum | 3-Hydroxylubimin | 3-hydroxy-15-dihydrolubimin | Pure culture, Datura stramonium fruit cavities nih.gov |

| Penicillium chrysogenum | Lubimin | 15-Dihydrolubimin | Pure culture, Datura stramonium fruit cavities nih.gov |

| Glomerella cingulata | Lubimin | 15-Dihydrolubimin | Infected potato tubers, pure culture |

| Alternaria solani | 2-Epilubimin | 15-Dihydrolubimin | Infected potato tubers |

Enzymatic Mechanisms of Detoxification by Fungi

The biotransformation of this compound and related phytoalexins by fungi is mediated by specific enzymatic mechanisms. While the precise enzymes responsible for this compound metabolism have not been explicitly detailed in the provided search results, general mechanisms employed by fungi for detoxifying plant defense compounds include enzymatic conversion.

Enzymes such as reductases and cytochrome P450 monooxygenases are known to play significant roles in fungal detoxification of various plant compounds. Cytochrome P450s, for instance, are a diverse group of enzymes involved in a wide range of metabolic processes, including the detoxification of xenobiotic compounds. The CYP53 family of cytochrome P450s in fungi is known to be involved in the detoxification of toxic molecules, including benzoate, which is a naturally occurring antifungal plant material. Another example is pisatin (B192138) demethylase (CYP57A1), a cytochrome P450 enzyme in Nectria haematococca responsible for detoxifying the phytoalexin pisatin. While these examples pertain to other plant defense compounds, they illustrate the enzymatic strategies, including the involvement of cytochrome P450s and reductases, that fungi utilize for detoxification, mechanisms likely analogous to those involved in this compound metabolism.

Implications for Host-Pathogen Interaction Dynamics

The ability of fungi to metabolize and detoxify plant defense compounds like this compound has significant implications for the outcome of host-pathogen interactions. Plants deploy these compounds as a key part of their defense strategy to inhibit fungal growth and spread.

Fungal Strategies for Overcoming Plant Defense Compounds

Fungal pathogens have evolved sophisticated strategies to counteract plant defenses, and the detoxification of antimicrobial compounds is a primary mechanism. By enzymatically converting toxic phytoalexins such as this compound into less toxic or inactive metabolites, fungi can reduce the inhibitory pressure exerted by the plant's chemical defenses. This detoxification allows the fungus to survive, proliferate, and establish a successful infection.

Efficient detoxification of host plant defense compounds is often critical for successful infection and can be a determining factor in the pathogen's host range. Fungal necrotrophs, which kill host tissues to obtain nutrients, are frequently confronted with a variety of toxic metabolites and must actively detoxify them. This detoxification can involve the metabolization of compounds to less toxic derivatives through enzymatic catalysis. The induction of fungal detoxification enzymes can occur in response to exposure to plant defense compounds.

The biotransformation of this compound to less toxic derivatives like 3-hydroxy-15-dihydrolubimin by fungi such as Penicillium chrysogenum represents a clear example of a fungal strategy to overcome plant chemical defenses. nih.gov This metabolic inactivation allows the fungus to circumvent the plant's attempt to halt its growth and facilitates the progression of the disease.

Biotechnological and Genetic Engineering Approaches for Hydroxylubimin Research

Metabolic Engineering Strategies in Plant Systems

Metabolic engineering in plants involves modifying biochemical pathways to increase the production of desired compounds, such as hydroxylubimin. Strategies focus on redirecting carbon flux towards the target metabolite or blocking competing pathways mdpi.com. This can be achieved by altering the expression or activity of key enzymes or regulatory proteins within the metabolic network mdpi.compreprints.org.

Manipulation of Biosynthetic Pathway Genes (e.g., overexpression, gene silencing)

Genetic manipulation of genes involved in the this compound biosynthetic pathway is a key metabolic engineering strategy. This includes techniques like overexpression and gene silencing. Overexpression of genes encoding key enzymes can increase the flux through the pathway, leading to higher production of the target compound nih.govfrontiersin.org. Conversely, gene silencing, often mediated by RNA interference (RNAi), can be used to reduce or eliminate the expression of genes encoding enzymes in competing pathways or those involved in the degradation of this compound, thereby potentially increasing its accumulation nih.govfrontiersin.orgplos.orgnih.govmdpi.com.

Enhancing Phytoalexin Production in Crop Plants for Disease Resistance

Enhancing the production of phytoalexins like this compound in crop plants is a promising strategy to improve their natural defense mechanisms against pathogens nih.govnih.gov. Phytoalexins are antimicrobial compounds synthesized by plants in response to infection or stress, playing a crucial role in active defense nih.govnih.govwikipedia.org. Increased phytoalexin levels can directly inhibit pathogen growth or limit their spread wikipedia.org. Genetic manipulation of phytoalexin biosynthesis has been explored to engineer disease-resistant plants nih.govnih.gov.

While research on engineering this compound specifically for disease resistance in crops is ongoing, studies with other phytoalexins provide a framework. For instance, the transfer of stilbene (B7821643) synthase genes from grapevine, which are involved in the synthesis of the phytoalexin resveratrol, into tobacco conferred higher resistance to Botrytis cinerea nih.govnih.gov. This demonstrates that introducing genes from phytoalexin biosynthetic pathways can enhance disease resistance in a recipient plant nih.govnih.gov.

Cisgenesis and Intragenesis for Resistance Traits

Cisgenesis and intragenesis are advanced genetic engineering techniques that are particularly relevant for enhancing resistance traits using native or closely related plant genes frontiersin.orgphytojournal.comnih.gov. Cisgenesis involves the introduction of a complete copy of a gene, including its native promoter and terminator, from a crossable, sexually compatible plant species frontiersin.orgphytojournal.com. Intragenesis, on the other hand, involves the transfer of genetic material from the same species or a sexually compatible one, but allows for the rearrangement of gene fragments (e.g., coding sequences, promoters, terminators) frontiersin.orgphytojournal.comnih.gov.

These techniques are considered alternatives to traditional transgenesis, where genes from non-crossable species can be introduced phytojournal.comnih.gov. Cisgenesis and intragenesis aim to achieve similar outcomes to conventional breeding but in a more targeted and efficient manner, potentially avoiding linkage drag associated with traditional crosses frontiersin.org. By using genetic elements from the plant's own gene pool or that of closely related species, cisgenic and intragenic plants may face less stringent regulatory hurdles and higher public acceptance compared to transgenic organisms frontiersin.orgnih.govuzh.ch. Applying these approaches to introduce or enhance the expression of genes in the this compound biosynthetic pathway from resistant plant varieties into susceptible crops could improve their natural defenses against pathogens.

Production in Heterologous Expression Systems

Producing this compound or its biosynthetic enzymes in heterologous expression systems offers an alternative to extraction from plant tissues, which can be challenging due to low yields and dependence on environmental factors nih.govbiotechtoday.in. Heterologous expression involves producing a gene or protein in a host organism that does not naturally possess it wikipedia.orgnexusacademicpublishers.com. This can facilitate large-scale production and provide a controlled environment for studying the enzymes involved in this compound biosynthesis nih.govwikipedia.org.

Recombinant Production of Biosynthetic Enzymes

Recombinant production of enzymes involved in the this compound biosynthetic pathway allows for the characterization of their activity and the potential to reconstitute the pathway in a simplified system google.com. By cloning the genes encoding these enzymes and expressing them in suitable host systems, such as bacteria, yeast, or insect cells, researchers can obtain purified enzymes for detailed study nih.govnexusacademicpublishers.comgoogle.comresearchgate.netfrontiersin.org. This is particularly valuable for enzymes that are difficult to purify from plant sources or are present at very low levels.

Recombinant DNA technology enables the modification of enzymes for improved activity or altered substrate specificity, which could be beneficial for optimizing this compound production google.com. While specific examples for this compound enzymes were not found, recombinant expression has been successfully used for enzymes in other secondary metabolite pathways, such as polyketide synthases and terpene cyclases google.comresearchgate.net. This approach can provide insights into the catalytic mechanisms and substrate preferences of the enzymes, aiding in the design of strategies for metabolic engineering.

Agrobacterium rhizogenes-Mediated Hairy Root Cultures for Metabolite Production

Agrobacterium rhizogenes-mediated transformation is a valuable technique for establishing hairy root cultures, which can serve as a stable and productive system for secondary metabolite production biotechtoday.innih.govthieme-connect.comresearchgate.netplos.org. Hairy roots are characterized by their rapid growth, genetic stability, and ability to grow in hormone-free media biotechtoday.innih.govthieme-connect.complos.org. They often produce secondary metabolites, including phytoalexins, at levels comparable to or even exceeding those of the parent plant thieme-connect.complos.org.

Hairy root cultures of Datura stramonium, a plant known to produce this compound, have been successfully established using A. rhizogenes biotechtoday.in. Elicitation of these hairy root cultures with substances like copper and cadmium salts has been shown to induce the rapid accumulation of sesquiterpenoid defensive compounds, including lubimin (B1675347) and 3-hydroxylubimin biotechtoday.in. This demonstrates the potential of using A. rhizogenes-mediated hairy root cultures as a system for the enhanced production of this compound biotechtoday.in. The genetic stability and relatively fast growth of hairy roots make them an attractive platform for the sustainable production of plant-derived compounds thieme-connect.complos.org. Furthermore, hairy root cultures can be genetically manipulated to further enhance the production of target metabolites, for example, by overexpressing genes involved in the biosynthetic pathway researchgate.net.

Here is a summary table of some research findings related to hairy root cultures and metabolite production:

| Plant Species | Elicitor | Metabolites Produced/Enhanced | Reference |

| Datura stramonium | Copper and cadmium salts | Lubimin and 3-hydroxylubimin | biotechtoday.in |

| Datura stramonium | Methyl jasmonate, yeast cell wall, OGs | Increased alkaloid accumulation | biotechtoday.in |

| Isatis tinctoria | Optimized culture parameters | Flavonoids (rutin, neohesperidin, etc.) | plos.org |

| Hyoscyamus niger | Optimized culture conditions | Tropane alkaloids (hyoscyamine, scopolamine) | researchgate.net |

| Salvia miltiorrhiza | Introduction of genes (SmHMGR, SmGGDS, SmDXS) | Tanshinones | frontiersin.org |

This table illustrates the effectiveness of hairy root cultures, often in combination with elicitation or genetic modification, for increasing the production of various plant secondary metabolites.

Advanced Analytical Methodologies for Hydroxylubimin Quantification and Characterization in Research

Chromatographic Techniques (e.g., TLC, HPLC) for Separation and Purification

Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purification of hydroxylubimin from plant extracts or biological samples. These methods leverage the differential affinities of compounds for a stationary phase and a mobile phase, allowing for their resolution based on properties like polarity, size, or charge.

While specific detailed protocols for this compound purification using TLC or HPLC were not extensively detailed in the search results, these techniques are standard practice in natural product chemistry and metabolomics for isolating and purifying compounds like sesquiterpenoids before further analysis. HPLC, in particular, offers higher resolution and can be coupled with various detectors, making it suitable for both analytical quantification and preparative purification of this compound. TLC is often used for rapid screening and preliminary separation due to its simplicity and cost-effectiveness.

Mass Spectrometry in Metabolomics and Pathway Analysis

Mass Spectrometry (MS) is a powerful tool for the identification, characterization, and quantification of this compound within the broader context of metabolomics and pathway analysis. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This information is invaluable for confirming the identity of this compound and discovering related metabolites.

In metabolomics, MS-based techniques, often coupled with chromatography (e.g., GC-MS or LC-MS), are used for the comprehensive analysis of all metabolites in a biological system. This allows researchers to profile changes in this compound levels in response to different stimuli and to identify other compounds that are part of the same metabolic pathway or are co-regulated. For instance, LC-MS/MS has been applied in untargeted metabolomics studies to identify and characterize metabolites, including sesquiterpenoids like solavetivone (B1203128), a related compound in the same biosynthetic pathway as this compound. scispace.comresearchgate.netmetabolomexchange.org The fragmentation patterns obtained from tandem MS (MS/MS) can provide structural details that help in the identification of this compound and its metabolic precursors or derivatives.

Pathway analysis using MS data involves mapping identified metabolites onto known biochemical pathways to understand the biological processes in which this compound is involved. Tools and platforms are available that support the analysis of untargeted metabolomics data generated from high-resolution MS, enabling functional analysis and pathway enrichment based on identified metabolites or even MS peaks. metaboanalyst.camdpi.com This helps in understanding the role of this compound in plant defense or other physiological processes.

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation (e.g., [1,2-13C]acetate, [2-2H3,2-13C]acetate, [4,4-2H2]mevalonate, [8,8-2H2]solavetivone)

Isotopic labeling studies are indispensable for elucidating the biosynthetic pathway of this compound. By feeding plants or cell cultures with precursors containing stable isotopes (such as 13C or 2H), researchers can track the incorporation of these isotopes into this compound and its intermediates. This allows for the determination of the sequence of enzymatic reactions and the identification of key enzymatic steps and intermediates.

Studies on the biosynthesis of sesquiterpenoid phytoalexins in Solanaceae plants, including lubimin (B1675347) and 3-hydroxylubimin (this compound), have utilized various isotopically labeled precursors. For example, the incorporation of [2-2H3, 2-13C]acetate has been used to study the migration of hydrogen atoms during the biosynthesis of lubimin, 3-hydroxylubimin, and rishitin (B106575). This involved observing the β-shift of the 13C NMR signal of specific carbons due to the presence of a deuterium (B1214612) label. researchgate.net

Feeding experiments with [8,8-2H2]solavetivone have been instrumental in establishing the biosynthetic conversion of solavetivone to lubimin and then to 3-hydroxylubimin and rishitin. researchgate.net This provides direct evidence for the position of solavetivone as a precursor in the pathway leading to this compound.

The use of [4,4-2H2]mevalonate has also been employed in studies of related sesquiterpene biosynthesis to investigate hydride shifts and rearrangements during cyclization processes. researchgate.net Mevalonate (B85504) is a key precursor in the mevalonate pathway, which is responsible for the biosynthesis of sesquiterpenoids like this compound. wikipedia.org

The incorporation of [1,2-13C]acetate has been used to determine the carbon skeleton assembly of sesquiterpenoids, confirming the origin of carbon atoms from acetate (B1210297) units via the mevalonate pathway. researchgate.netnih.gov Analysis of the resulting 13C labeling patterns using NMR spectroscopy provides detailed information about how the isoprene (B109036) units derived from acetate are assembled to form the sesquiterpene structure.

These isotopic labeling studies, combined with techniques like NMR and MS, provide compelling evidence for the proposed biosynthetic routes and the occurrence of specific rearrangements or hydride shifts during the formation of this compound and related phytoalexins. researchgate.netnih.gov

Future Perspectives and Research Gaps

Elucidation of Remaining Biosynthetic Enzymes and Genetic Clusters

While progress has been made in understanding the biosynthesis of sesquiterpenoid phytoalexins like hydroxylubimin, the complete enzymatic pathway and the associated genetic clusters are not yet fully elucidated. Studies have identified key branch point enzymes in the isoprenoid pathway, such as sesquiterpene cyclase (specifically vetispiradiene synthase in potato), which is involved in the synthesis of sesquiterpenoid phytoalexins including lubimin (B1675347) and rishitin (B106575), precursors to this compound scispace.comresearchgate.netnih.gov. This enzyme catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to vetispiradiene, a precursor for several Solanaceae phytoalexins nih.gov.

However, the specific enzymes and genes responsible for the subsequent steps leading directly to this compound from its precursors, such as lubimin or oxylubimin, remain largely unknown wikipedia.orgtandfonline.com. Research using isotope-labeled compounds has indicated that solavetivone (B1203128), 15-hydroxysolavetivone, and lubimin are precursors of rishitin, a related phytoalexin, suggesting a complex interconnected pathway where this compound also fits wikipedia.org. One study identified a cytochrome P450 enzyme (CYP76) involved in the hydroxylation of sesquiterpenoid phytoalexins, including lubimin and oxylubimin, suggesting its potential role in detoxification or further metabolism rather than direct biosynthesis of this compound tandfonline.comresearchgate.net.

Future research needs to focus on identifying and characterizing the specific enzymes that catalyze the late-stage modifications in the this compound biosynthetic pathway. This could involve integrated omics approaches combining genomics, transcriptomics, proteomics, and metabolomics to pinpoint candidate genes and enzymes that are upregulated during stress conditions leading to this compound accumulation. Identifying the complete genetic cluster involved would facilitate metabolic engineering efforts.

Deeper Understanding of Regulatory Networks in Vivo

The biosynthesis of phytoalexins like this compound is tightly regulated in response to biotic and abiotic stresses. A deeper understanding of the in vivo regulatory networks governing this compound production is crucial. Phytoalexin biosynthesis is known to be influenced by various endogenous molecules, including phytohormones (such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid), transcriptional regulators, and components of phosphorylation cascades nih.gov.

Studies have shown that infection by pathogens like Phytophthora infestans induces the expression of genes involved in sesquiterpene phytoalexin biosynthesis in potato tubers scispace.comnih.gov. Jasmonic acid (JA) and salicylic acid (SA) signaling pathways are key components of plant defense responses and are known to regulate the expression of defense genes, including those involved in secondary metabolite production plos.orgyoutube.com. For instance, methyl jasmonate (MeJA) treatment has been shown to trigger the accumulation of bicyclic sesquiterpenoids, including 3-hydroxylubimin, in Nicotiana tabacum cells and Capsicum annuum cell cultures, indicating the stimulatory effect of this phytohormone on this branch of the terpenoid pathways metabolomexchange.orgresearchgate.netplos.org. Conversely, abscisic acid (ABA) has been reported to diminish the production of rishitin and lubimin in potato tubers infected by P. infestans nih.gov.

However, the precise regulatory networks specifically controlling this compound biosynthesis in different plant species and under varying stress conditions require further investigation. This includes identifying the specific transcription factors that bind to the promoters of this compound biosynthetic genes and understanding how different signaling pathways converge to modulate their expression. Advanced techniques, such as chromatin immunoprecipitation sequencing (ChIP-seq) and systems biology approaches integrating transcriptomic and metabolomic data, can help unravel these complex regulatory networks in vivo.

Advanced Approaches for Enhancing Sustainable Production

Enhancing the sustainable production of this compound is an important future perspective, particularly for potential applications. Current methods often rely on eliciting production in plant tissues, which can be affected by environmental factors and plant health.

Advanced approaches such as metabolic engineering and synthetic biology offer promising avenues for sustainable production. Metabolic engineering involves modifying existing biosynthetic pathways in host organisms (plants or microorganisms) to increase the yield of desired compounds. For this compound, this could involve overexpression of key biosynthetic enzymes or downregulation of competing pathways that divert metabolic flux away from this compound production. Introducing the complete or partial biosynthetic pathway into heterologous hosts like yeast or bacteria could also enable controlled and scalable production in bioreactors jordan.im.

Plant cell culture, particularly hairy root cultures induced by Agrobacterium rhizogenes, has been explored for the production of sesquiterpenoid phytoalexins, including lubimin and 3-hydroxylubimin, often with the aid of elicitors like cadmium salts or fungal preparations researchgate.netthieme-connect.comfrontiersin.orgresearchtrend.net. Hairy root cultures can offer advantages such as stable and high productivity compared to undifferentiated cell cultures thieme-connect.comthieme-connect.com. Elicitation strategies, using biotic or abiotic factors, can further enhance secondary metabolite accumulation in these systems researchgate.netresearchtrend.net.

Future efforts should focus on optimizing these biotechnological approaches. This includes identifying the most efficient host systems, optimizing culture conditions and elicitor treatments, and applying genetic engineering to enhance the flux towards this compound synthesis while minimizing the production of related or competing compounds. Synthetic biology approaches could involve designing and constructing artificial biosynthetic pathways in microbial cell factories for highly controlled and efficient production.

Broader Ecological Roles and Inter-organismal Interactions

While this compound is recognized for its role in plant defense against pathogens, its broader ecological roles and interactions with other organisms in the environment warrant further investigation. As a phytoalexin, its primary function is antimicrobial, contributing to the plant's innate immunity nih.govnih.gov. It has been detected in response to infection by pathogens like Phytophthora infestans and Alternaria solani in potato and Datura stramonium researchgate.netnih.govresearchgate.netresearchgate.net.

However, secondary metabolites like sesquiterpenes can have diverse ecological functions, including roles in plant-insect interactions, allelopathy (chemical interactions between plants), and interactions with soil microbes researchgate.netchemistry-chemists.com. While research on the specific ecological roles of this compound beyond direct antimicrobial activity against plant pathogens is limited, related sesquiterpenes have been shown to influence the growth and defense status of neighboring plants researchgate.net. Heavy metal stress, such as exposure to cadmium, has also been shown to induce the accumulation of lubimin and 3-hydroxylubimin in Datura stramonium root cultures, suggesting a potential role in abiotic stress responses or detoxification mechanisms frontiersin.orgresearchtrend.netresearchgate.netmdpi.com.

Future research could explore the effects of this compound on various organisms in the plant's ecosystem, including beneficial microbes, insects (herbivores and pollinators), and competing plants. Understanding how this compound mediates these complex inter-organismal interactions could provide insights into plant defense strategies and the ecological significance of this compound in natural and agricultural settings. Techniques such as metabolomics of plant exudates and rhizosphere, combined with ecological assays, can help uncover these broader roles.

Q & A

Q. What are the established methods for synthesizing and characterizing Hydroxylubimin in laboratory settings?

this compound synthesis typically involves sesquiterpene cyclization pathways, with purification via column chromatography and characterization using NMR (¹H, ¹³C), HRMS, and IR spectroscopy. Ensure purity validation through HPLC (>95%) and compare spectral data with literature values to confirm structural integrity. For novel analogs, optimize reaction conditions (e.g., solvent, catalyst) to improve yield .

Q. How can researchers design reproducible bioactivity assays for this compound?

Standardize assays by selecting cell lines or enzyme targets relevant to this compound’s reported bioactivity (e.g., antifungal or anti-inflammatory properties). Include positive/negative controls and triplicate measurements to assess variability. For in vitro studies, predefine IC₅₀ thresholds and validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What analytical techniques are critical for assessing this compound stability under varying storage conditions?

Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Parameters like temperature (4°C vs. 25°C), humidity, and light exposure should be systematically varied. Compare degradation kinetics with Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Discrepancies in mechanistic studies (e.g., conflicting protein-binding affinities) may arise from assay conditions or model systems. Address this by:

Q. What strategies are effective for elucidating this compound’s stereochemical configuration and its impact on bioactivity?

Use X-ray crystallography or NOESY NMR to resolve stereochemistry. Compare enantiomers via chiral separation (e.g., chiral HPLC) and evaluate their bioactivity differences. Computational modeling (e.g., molecular docking) can predict stereospecific interactions with target proteins .

Q. How should researchers address discrepancies in this compound’s reported toxicity profiles across studies?

Conduct dose-response studies across multiple models (e.g., zebrafish embryos, murine models) to assess species-specific toxicity. Control for variables like compound purity, solvent effects (e.g., DMSO concentration), and administration routes. Statistical tools like ANOVA with post-hoc tests can identify significant outliers .

Methodological Guidance

Q. What is the optimal approach for integrating this compound into multi-target drug discovery pipelines?

Prioritize phenotypic screening followed by target deconvolution via chemoproteomics or CRISPR-Cas9 knockout screens. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target effects and synergies with existing drugs .

Q. How can researchers validate this compound’s bioavailability in in vivo models?

Perform pharmacokinetic studies (e.g., plasma concentration-time curves) using LC-MS/MS. Assess tissue distribution via radiolabeling (³H or ¹⁴C) and correlate with efficacy endpoints. Consider formulation optimizations (e.g., nanoencapsulation) to enhance bioavailability .

Data Presentation & Reproducibility

Q. What are the best practices for reporting this compound’s spectral data to ensure reproducibility?

Include raw NMR shifts (δ in ppm), coupling constants (J in Hz), and MS fragmentation patterns in supplementary materials. For novel derivatives, provide crystallographic data (CCDC deposition numbers) and elemental analysis results (C, H, N ±0.4%) .

Q. How can computational studies on this compound be standardized to facilitate cross-study comparisons?

Adopt open-source force fields (e.g., GAFF) and validate docking results with experimental binding data. Report energy minimization protocols, solvation models, and statistical confidence intervals (e.g., RMSD values ≤2.0 Å). Share scripts/methods on repositories like GitHub .

Contradiction & Knowledge Gap Analysis

Q. What experimental frameworks are recommended to resolve debates about this compound’s role in plant defense mechanisms?

Combine transcriptomics (RNA-seq of treated plant tissues) with metabolomic profiling (LC-MS/MS) to map biosynthetic pathways. Use gene silencing (e.g., VIGS) to confirm this compound’s functional role in pathogen resistance .

Q. How can researchers mitigate biases in literature reviews on this compound’s therapeutic potential?

Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies only). Use tools like PRISMA flow diagrams to document search strategies and assess publication bias via funnel plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.